molecular formula C8H4Cl4O2 B1606418 2,3,4,6-Tetrachlorophenyl acetate CAS No. 5435-60-9

2,3,4,6-Tetrachlorophenyl acetate

Cat. No.: B1606418
CAS No.: 5435-60-9
M. Wt: 273.9 g/mol
InChI Key: RHZFLXLMXCNOHX-UHFFFAOYSA-N
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Description

Contextualization within Chlorinated Aromatic Ester Chemistry

2,3,4,6-Tetrachlorophenyl acetate (B1210297) belongs to the class of chlorinated aromatic esters. These compounds are characterized by an ester functional group and one or more chlorine atoms attached to an aromatic ring. The study of these esters is significant in understanding the behavior of chlorinated compounds in various chemical and biological systems. Research into microbial transformation of chlorinated carboxylic acid esters has shown that the rate of transformation can be influenced by the structure of the ester, including the length of the alkyl component. nih.gov The process for preparing chlorinated aromatic carboxylic acid esters involves contacting an aromatic carboxylic acid ester with chlorine at specific temperatures to chlorinate the alcohol portion of the ester. google.com

Historical Perspectives and Evolution of Research on Chlorinated Phenol (B47542) Derivatives

The study of chlorinated phenol derivatives has a long history, driven by their widespread use and subsequent environmental presence. Chlorophenols and their derivatives are known environmental contaminants originating from industrial waste, pesticides, and the degradation of more complex chlorinated hydrocarbons. nih.gov Research dating back to the mid-20th century investigated the taste and odor-causing properties of chlorine derivatives of phenol in water. capes.gov.br Over time, the focus of research has expanded to include their toxicological effects, with studies identifying them as potential carcinogens and mutagens. nih.govnih.gov The development of analytical techniques has been crucial in monitoring their presence in the environment and understanding their metabolic pathways in organisms.

Initially, research focused on the synthesis and basic properties of these compounds. researchgate.net For example, the direct chlorination of aromatic hydrocarbons in the presence of a catalyst was found to produce nuclear-chlorinated derivatives. researchgate.net As concerns about environmental contamination grew, research shifted towards understanding the fate and transport of these compounds in the environment. nih.gov This included studies on their degradation, both through microbial action and other chemical processes. nih.govnih.gov

Significance in Contemporary Chemical and Environmental Sciences Research

In contemporary research, 2,3,4,6-tetrachlorophenyl acetate and related compounds are studied for several reasons. They serve as analytical standards for detecting and quantifying chlorophenols in various environmental and biological samples. sigmaaldrich.com The parent compound, 2,3,4,6-tetrachlorophenol (B30399), is recognized as a priority pollutant by environmental agencies. nih.gov

Current research often focuses on the toxicological impacts of these compounds on living organisms and the development of remediation technologies for contaminated sites. nih.govcardiff.ac.uk Studies investigate the mechanisms of toxicity and the potential for these compounds to cause long-term health effects. nih.gov Furthermore, research continues to explore the chemical properties and reactions of chlorinated aromatic esters to better understand their behavior and potential for transformation in the environment. nih.gov

Properties of this compound

PropertyValue
Molecular Formula C8H4Cl4O2
Molecular Weight 273.9 g/mol
CAS Number 5435-60-9
IUPAC Name (2,3,4,6-tetrachlorophenyl) acetate

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,6-tetrachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFLXLMXCNOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202729
Record name Phenol, 2,3,4,6-tetrachloro-, acetate
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Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-60-9
Record name 2,3,4,6-Tetrachlorophenyl acetate
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Record name NSC21473
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,3,4,6-tetrachloro-, acetate
Source EPA DSSTox
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Record name 2,3,4,6-Tetrachlorophenyl acetate
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Advanced Synthetic Strategies and Methodologies for 2,3,4,6 Tetrachlorophenyl Acetate

Esterification Pathways from 2,3,4,6-Tetrachlorophenol (B30399)

The most conventional and direct route to 2,3,4,6-tetrachlorophenyl acetate (B1210297) is through the esterification of its precursor, 2,3,4,6-tetrachlorophenol. wikipedia.orgnih.gov This approach involves the formation of an ester bond between the phenolic hydroxyl group and an acetylating agent.

Mechanistic Investigations of Acylation Reactions

The synthesis of 2,3,4,6-tetrachlorophenyl acetate from 2,3,4,6-tetrachlorophenol is typically achieved via nucleophilic acyl substitution. Due to the slow reaction rate between phenols and carboxylic acids like acetic acid, more reactive acylating agents such as acyl chlorides (e.g., ethanoyl chloride) or acid anhydrides (e.g., ethanoic anhydride) are preferred. libretexts.org

The mechanism involves the attack of the oxygen atom of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acylating agent. In the case of ethanoyl chloride, this reaction proceeds readily at room temperature, yielding phenyl ethanoate and hydrogen chloride gas as a byproduct. libretexts.org The presence of four electron-withdrawing chlorine atoms on the phenyl ring of 2,3,4,6-tetrachlorophenol reduces the nucleophilicity of the phenolic oxygen, potentially slowing the reaction compared to unsubstituted phenol (B47542).

To enhance the reaction rate, the phenol can first be converted to its corresponding phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.org The resulting sodium 2,3,4,6-tetrachlorophenoxide is a much stronger nucleophile, reacting more rapidly with the acylating agent.

Another common mechanistic pathway involves the use of a catalyst. In Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride reacts with the acyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). chemguide.co.uk This electrophile is then attacked by the aromatic ring. However, for phenol esterification, the primary pathway involves the nucleophilic attack from the phenolic oxygen, often facilitated by a base catalyst that serves to deprotonate the phenol.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of this compound focuses on several key parameters to maximize yield and purity.

ParameterConventional MethodOptimized ApproachRationale for Optimization
Precursor Activation Direct reaction of 2,3,4,6-tetrachlorophenol.Conversion to sodium 2,3,4,6-tetrachlorophenoxide using NaOH. libretexts.orgThe phenoxide ion is a significantly more potent nucleophile, leading to a faster reaction rate. libretexts.org
Acylating Agent Acetic acid (slow).Ethanoyl chloride or ethanoic anhydride (B1165640). libretexts.orgAcyl chlorides and anhydrides are more reactive electrophiles than carboxylic acids, enabling higher conversion.
Catalyst None or stoichiometric base.Catalytic amount of a tertiary amine (e.g., pyridine) or use of a stronger, non-nucleophilic base.A base catalyst deprotonates the phenol in situ, while avoiding side reactions.
Temperature Often requires heating with less reactive agents.Room temperature is often sufficient with activated precursors and reactive acylating agents. libretexts.orgMilder conditions reduce the likelihood of side reactions and decomposition, improving selectivity.
Solvent Aprotic solvents like dichloromethane (B109758) or diethyl ether.The choice of solvent can influence reaction rates and facilitate product isolation.The solvent must be inert to the highly reactive reagents used.

The reaction using an acid anhydride is generally slower than with an acyl chloride and may require warming to proceed at a reasonable rate. libretexts.org The choice of base, solvent, and temperature are all critical levers for optimizing the transformation for high-yield production.

Novel Synthetic Routes and Precursor Development

Beyond classical esterification, research has explored alternative methods for synthesizing substituted phenyl acetates, which can be adapted for this compound.

Exploration of Alternative Starting Materials

Novel strategies often involve different precursors or coupling agents to circumvent the direct use of highly reactive acyl chlorides. One such approach is the use of coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) to facilitate the esterification between a phenol and a carboxylic acid. lookchem.com

This method, demonstrated in the synthesis of 2,3,5,6-tetrafluorophenyl 2-(2-nitroimidazol-1-yl) acetate, involves the direct coupling of a phenol with a carboxylic acid. lookchem.com The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol. This route avoids the generation of corrosive byproducts like HCl.

Hypothetical DCC-Mediated Synthesis:

Step 1: 2,3,4,6-Tetrachlorophenol and acetic acid are dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Step 2: DCC is added to the mixture, activating the acetic acid.

Step 3: The phenolic oxygen attacks the activated carbonyl group.

Step 4: The reaction yields this compound and dicyclohexylurea (DCU) as a byproduct, which precipitates out of many organic solvents, simplifying purification. lookchem.com

Other potential, though less direct, routes could involve the synthesis of the tetrachlorinated ring system from different precursors, such as substituted pyridines or other cyclic compounds, through multi-step sequences. researchgate.netgoogle.com

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, avoid hazardous substances, and improve energy efficiency.

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Waste Prevention Use of ethanoyl chloride produces HCl byproduct. Use of ethanoic anhydride produces an equivalent of acetic acid waste. libretexts.orgsphinxsai.comDCC coupling produces solid DCU, which is easily filtered. lookchem.com Atom-economical syntheses are preferred.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane) or volatile ethers.Use of greener solvents like polyethylene (B3416737) glycol (PEG-400), or performing the reaction under solvent-free conditions. derpharmachemica.comrasayanjournal.co.in
Energy Efficiency Reactions may require heating for extended periods.Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net
Use of Less Hazardous Reagents Ethanoyl chloride is corrosive and moisture-sensitive.Direct use of acetic acid with a recyclable catalyst or using a less hazardous acetylating agent.

One green strategy involves replacing hazardous reagents like acetic anhydride. For example, in the synthesis of acetanilides, a green method was developed using acetic acid with zinc dust as a catalyst, which avoids the acetic acid byproduct from the anhydride. sphinxsai.com A similar strategy could be explored for the esterification of 2,3,4,6-tetrachlorophenol. The use of solid acid catalysts or enzymes (lipases) for esterification also represents a promising green alternative that can lead to high selectivity and easier product work-up.

Scale-Up Considerations and Industrial Synthesis Research

The industrial production of this compound is a multi-step process that requires careful consideration of reaction conditions, raw material sourcing, process control, and economic viability. Research into the large-scale synthesis of this compound primarily focuses on optimizing the two core chemical transformations: the chlorination of a phenolic precursor to produce 2,3,4,6-Tetrachlorophenol, followed by its esterification to yield the final acetate product.

The synthesis pathway begins with the production of the key intermediate, 2,3,4,6-Tetrachlorophenol. wikipedia.org On an industrial scale, this is typically achieved through the direct, deep chlorination of phenol or the further chlorination of less-chlorinated phenols. For instance, the chlorination of 2,5-dichlorophenol (B122974) can yield 2,4,5-trichlorophenol, but over-chlorination can result in the formation of 2,3,4,6-tetrachlorophenol as a byproduct. google.com Controlling the stoichiometry of the chlorine gas is crucial; an insufficient amount leaves unreacted starting material, while an excess leads to the formation of undesired, more highly chlorinated products. google.com The reaction is often performed in the presence of a Lewis acid catalyst in an inert, polar aprotic solvent like nitrobenzene (B124822) or a chlorinated hydrocarbon. google.com

Another approach involves the selective chlorination of other chlorophenols. Processes have been developed for the selective preparation of 2,4,6-trichlorophenol (B30397) by chlorinating ortho-chlorophenol, para-chlorophenol, or dichlorophenols with gaseous chlorine in the presence of specific catalysts. google.com A patented method for synthesizing 2,4,6-trichlorophenol from phenol utilizes mercaptoethylamine as a catalyst to improve selectivity, followed by purification via sweating crystallization to achieve high purity. google.com Similar principles of catalytic control and advanced purification would be critical in scaling up the production of the tetrachloro-analogue to ensure high purity of the intermediate.

The second stage of the industrial synthesis is the acetylation of the 2,3,4,6-Tetrachlorophenol intermediate. This is a standard esterification reaction, commonly involving an acetylating agent such as acetic anhydride. oup.comniscpr.res.in The reaction can be catalyzed by various substances. Research has shown that expansive graphite (B72142) can serve as a simple, efficient, and reusable catalyst for the acetylation of phenols at room temperature or under reflux. niscpr.res.in Another approach employs heteropoly acids like the ammonium (B1175870) salt of 12-tungstophosphoric acid, which can catalyze the acetylation under mild, solvent-free conditions. amazonaws.com For industrial applications, the choice of catalyst is critical and must balance activity, cost, reusability, and ease of separation from the product stream. The Schotten-Baumann technique, using a base like sodium hydroxide as a catalyst to produce the phenoxide in situ before reaction with acetic anhydride, is also a well-established method. oup.com

Scaling up this acetylation presents several challenges. These include managing reaction kinetics and heat transfer in large reactors, ensuring efficient mixing of reactants, and developing robust purification methods to remove the catalyst, unreacted starting materials, and byproducts like acetic acid. niscpr.res.inamazonaws.com The hydrolytic stability of the final product, this compound, is also a consideration, as some phenol acetates are readily hydrolyzed, which could necessitate controlled temperature conditions during workup and purification. datapdf.com

The following tables summarize representative reaction conditions for the key synthetic steps, based on research into related compounds, illustrating the parameters that must be optimized for industrial-scale production.

Table 1: Illustrative Industrial Synthesis Parameters for Chlorinated Phenols

PrecursorChlorinating AgentCatalystSolventTemperature (°C)Key FindingsReference
PhenolChlorine GasMercaptoethylamineNone (neat)50 - 80Yield of 2,4,6-Trichlorophenol >96%; purity >99.3% after crystallization. google.com
2,5-DichlorophenolChlorine GasLewis Acid (e.g., AlCl₃)1,2-Dichloroethane12 - 14Formation of 2,3,4,6-Tetrachlorophenol as a byproduct (2-3%). google.com
o-chlorophenol / p-chlorophenolChlorine GasOrganic cation/amine & Organic sulphideNot specifiedNot specifiedSelective synthesis of 2,4,6-Trichlorophenol. google.com

Table 2: Illustrative Acetylation Conditions for Phenols

SubstrateAcetylating AgentCatalystSolventTemperatureYield (%)Reference
PhenolAcetic AnhydrideExpansive GraphiteDichloromethaneRoom Temp95 niscpr.res.in
PhenolAcetic AnhydrideAmmonium salt of 12-tungstophosphoric acidNone (neat)30°C96 amazonaws.com
ChlorophenolsAcetic AnhydrideSodium Hydroxiden-Hexane/Acetone/WaterNot specifiedHigh recovery (67-101%) oup.com

These findings from related syntheses provide a foundational framework for the development and optimization of a robust, scalable, and economically viable industrial process for producing this compound. The primary research goals would involve maximizing yield and purity while minimizing cost, environmental impact, and operational complexity.

Chromatographic Techniques for Trace Analysis

Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for the trace analysis of this compound. This is often preceded by a derivatization step where the parent compound, 2,3,4,6-tetrachlorophenol, is converted to its more volatile and chromatographically amenable acetate form. jcsp.org.pk This conversion is typically achieved through acetylation with reagents like acetic anhydride. jcsp.org.pknih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound. thermofisher.com The analysis of chlorophenols by GC often requires a pre-column derivatization to enhance thermal stability and improve separation. oup.com Acetylation is a common derivatization strategy for this purpose. jcsp.org.pk

Method development for GC-MS analysis involves optimizing several parameters to achieve high sensitivity and resolution. Key considerations include the choice of the capillary column, temperature programming, and injector settings. For instance, a DB-5 column (a low-polarity column) is often used, and longer columns (e.g., 60 meters) can significantly improve the separation of chlorinated phenol acetates. oup.com The injector is typically operated in a pulsed, splitless mode at a high temperature (e.g., 300°C) to ensure efficient vaporization and transfer of the analyte to the column. oup.com

The mass spectrometer is operated to detect specific ions characteristic of the target compound, which provides high selectivity. thermofisher.com For this compound, the mass spectrum shows a characteristic isotopic pattern due to the presence of four chlorine atoms. researchgate.net The detection limits for related chlorophenols using GC-MS can be in the low microgram-per-liter (µg/L) range, depending on the sample matrix and instrument sensitivity. ncasi.org

Table 1: Example GC-MS Conditions for Chlorinated Phenolic Acetates

Parameter Condition
GC System Agilent Technologies 7890A or similar
Column J&W Scientific DB-5 (60 m x 0.32 mm i.d., 1 µm film) oup.com
Injector Pulsed, splitless mode at 300°C oup.com
Oven Program Initial 60°C (1 min), ramp at 20°C/min to 300°C (hold 8 min) oup.com
Carrier Gas Helium researchgate.net

| MS Detector | Electron Ionization (EI) at 70 eV nih.gov |

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of chlorophenols, including 2,3,4,6-tetrachlorophenol. dnacih.com It is particularly useful for compounds that may not be suitable for the high temperatures of GC analysis. Reversed-phase HPLC is a common mode used for the separation of these compounds. jcsp.org.pk

For the quantitative analysis of 2,3,4,6-tetrachlorophenol, samples are often desorbed from a collection medium (like XAD-7 adsorbent tubes) with a solvent such as methanol (B129727) and then analyzed by HPLC with ultraviolet (UV) detection. dnacih.com The selection of the mobile phase is critical for achieving good separation. A typical mobile phase for chlorophenol analysis consists of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications compatible with mass spectrometry, formic acid can be used instead of phosphoric acid. sielc.com

Under specific HPLC conditions, it's important to note that isomers like 2,3,5,6-tetrachlorophenol and 2,3,4,6-tetrachlorophenol may not be fully resolved. dnacih.com However, since the 2,3,4,6-isomer is the one predominantly used in industrial applications, this may not always pose a significant issue. dnacih.com Gradient elution methods have been developed to achieve complete separation of all three tetrachlorophenol isomers. dnacih.com

Table 2: HPLC System Parameters for 2,3,4,6-Tetrachlorophenol Analysis

Parameter Condition
Technique Reversed-Phase HPLC sielc.com
Column C18 column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm) sielc.comepa.gov
Mobile Phase Acetonitrile, water, and phosphoric or formic acid sielc.com
Detector UV Detector dnacih.com

| Application | Quantitative analysis in environmental and air samples dnacih.com |

Trace analysis of this compound often requires an effective sample preparation and pre-concentration step to isolate the analyte from the sample matrix and enrich it to detectable levels.

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation method introduced in 1999 for the extraction and enrichment of organic compounds from aqueous samples. nih.gov The technique is based on the partitioning of solutes from the sample matrix into a polymer coating on a magnetic stir bar. nih.gov For aqueous samples and a polydimethylsiloxane (B3030410) (PDMS) coating, this partitioning is related to the compound's octanol-water partitioning coefficient. Compared to solid-phase microextraction (SPME), SBSE utilizes a larger volume of the sorptive phase, which can lead to higher recoveries and sensitivities. nih.govgcms.cz After extraction, the stir bar can be desorbed either thermally for GC analysis or by liquid desorption for HPLC analysis. gcms.cz

In Situ Derivatization is often combined with extraction techniques to improve the analytical performance for chlorophenols. ncasi.org This process involves converting the chlorophenols into their acetate derivatives directly within the aqueous sample matrix before extraction. ncasi.org For example, phenolate (B1203915) ions are formed by adjusting the sample pH with potassium carbonate and then converted to their acetate derivatives by adding acetic anhydride. ncasi.org The resulting phenolic acetates, such as this compound, are then extracted with a nonpolar solvent like hexane. ncasi.org This approach can be coupled with SBSE, where the derivatization and extraction occur simultaneously. jcsp.org.pk

Solid Phase Microextraction (SPME) is another widely used solvent-free sample preparation technique. uni-due.de It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to a sample, where analytes partition from the sample matrix to the fiber coating. unl.pt SPME has been successfully used for the analysis of chlorophenols from various matrices, including soil and water. unl.pt Similar to SBSE, SPME can be combined with in situ derivatization to enhance the extraction of chlorophenols. unl.pt

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound. They provide detailed information about the molecular structure and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. slideshare.net It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. researchgate.net For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule. slideshare.net The chemical shift of the protons in the aromatic ring and the acetyl group would be characteristic. The single proton on the aromatic ring of 2,3,4,6-tetrachlorophenol (the parent compound) is known to have a specific chemical shift. chemicalbook.com In the acetate form, the methyl protons of the acetyl group would give a distinct singlet signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. d-nb.info Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and provide unambiguous structural assignment. hyphadiscovery.com

Table 3: Expected NMR Signals for this compound

Nucleus Type of Signal Expected Chemical Shift Region Information Provided
¹H Aromatic Proton 7-8 ppm Confirms the presence and environment of the single proton on the phenyl ring.
¹H Acetyl Protons ~2 ppm A singlet integrating to 3 protons, confirming the acetate group. rsc.org
¹³C Aromatic Carbons 120-150 ppm Signals for the 6 carbons of the tetrachlorophenyl ring.
¹³C Carbonyl Carbon ~170 ppm Confirms the presence of the ester carbonyl group. rsc.org

| ¹³C | Acetyl Carbon | ~20 ppm | Confirms the methyl carbon of the acetate group. rsc.org |

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for structural analysis and confirmation of compounds. It involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. researchgate.net

In the mass spectrum of chlorinated phenol acetates, a predominant fragment ion is typically observed corresponding to the loss of a ketene (B1206846) molecule ([M-C₂H₂O]⁺). researchgate.net For this compound, this fragmentation would result in the formation of the 2,3,4,6-tetrachlorophenol radical cation. The isotopic pattern of this fragment, due to the four chlorine atoms, is a key identifier.

To enhance sensitivity and selectivity, MS/MS analysis is performed by selecting the most intense peak in the isotopic pattern of this [M-C₂H₂O]⁺ fragment as the precursor ion. researchgate.net This precursor ion is then fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that is highly specific to the analyte, allowing for its confident identification even at trace levels. researchgate.net

Table 4: Key Mass Spectrometry Data for this compound

Parameter Description
Molecular Formula C₈H₄Cl₄O₂ nih.gov
Molecular Weight 273.9 g/mol nih.gov
Primary Fragmentation Loss of ketene (C₂H₂O) from the molecular ion. researchgate.net
Precursor Ion for MS/MS The most intense isotopic peak of the [M-C₂H₂O]⁺ fragment. researchgate.net

| Characteristic Fragment Ions (m/z) | 43 (acetyl cation), 230, 232, 234 (isotopic cluster of the tetrachlorophenoxide ion). nih.gov |

Environmental Dynamics and Degradation Pathways of 2,3,4,6 Tetrachlorophenyl Acetate

Biotic Degradation Mechanisms

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a vital component of environmental remediation. This section explores the microbial and enzymatic processes that may be involved in the degradation of 2,3,4,6-tetrachlorophenyl acetate (B1210297).

Microbial Degradation and Biomineralization by Specific Strains (e.g., Bacillus sp., Staphylococcus sp.)

While direct evidence for the degradation of 2,3,4,6-tetrachlorophenyl acetate by Bacillus sp. and Staphylococcus sp. is not available, bacteria from the genus Bacillus are known to have a great potential for degrading or transforming a wide range of toxic substances, including chlorophenols. nih.govnih.gov They can achieve complete mineralization, converting toxic compounds into carbon dioxide and water, or co-metabolize them into less toxic substances. nih.gov For instance, Bacillus pumilus has been shown to degrade 2,4,6-trichlorophenol (B30397). nih.gov

Research has identified several bacterial strains capable of degrading the related compound 2,3,4,6-tetrachlorophenol (B30399), utilizing it as a sole source of carbon and energy. nih.gov These include strains of Sphingomonas sp. and Nocardioides sp., which have demonstrated the ability to mineralize 2,3,4,6-tetrachlorophenol, as indicated by the release of inorganic chloride. nih.gov

Table 2: Bacterial Strains Involved in the Degradation of 2,3,4,6-Tetrachlorophenol

Bacterial Strain Degradation Capability Reference
Sphingomonas sp. K74 Mineralization of 2,3,4,6-tetrachlorophenol nih.gov
Nocardioides sp. K44 Mineralization of 2,3,4,6-tetrachlorophenol nih.gov

Enzymatic Degradation Pathways in Fungi and Bacteria

Specific enzymatic pathways for the degradation of this compound in fungi and bacteria have not been detailed in the available literature. However, research on related compounds provides insight into the types of enzymes that could be involved.

In fungi, enzymes such as laccases and cytochromes P450 are known to play a role in the degradation of chlorinated compounds like 2,4-dichlorophenoxyacetic acid. nih.gov Ligninolytic enzymes produced by white-rot fungi, such as manganese peroxidase, are also implicated in the degradation of complex aromatic compounds. nih.gov For example, the fungus Mortierella sp. has been shown to degrade 2,4-dichlorophenol (B122985) into several metabolites. nih.gov

In bacteria, the degradation of chlorophenols often involves a series of enzymatic reactions. For example, the degradation of 2,4-dichlorophenoxyacetic acid proceeds through the formation of 2,4-dichlorophenol, which is then hydroxylated by a 2,4-DCP hydroxylase. nih.gov The resulting dichlorocatechol undergoes ring cleavage by a dioxygenase, followed by a sequence of enzymatic steps that ultimately lead to intermediates of central metabolic pathways like the tricarboxylic acid cycle. nih.gov It is likely that the enzymatic degradation of 2,3,4,6-tetrachlorophenol, a probable intermediate of this compound degradation, would follow a similar multi-step enzymatic pathway.

Reductive Dechlorination Processes in Anaerobic Environments

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain wastewater treatment systems, the primary degradation pathway for highly chlorinated aromatic compounds like this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This transformation is microbially mediated, with a diverse range of anaerobic bacteria, including species from the genera Desulfitobacterium and Dehalococcoides, known to carry out these reactions. nih.govclu-in.orgresearchgate.net

The initial step in the anaerobic degradation of this compound is likely the hydrolysis of the ester linkage, yielding 2,3,4,6-tetrachlorophenol and acetate. The acetate can then serve as a carbon and energy source for various anaerobic microorganisms. The resulting 2,3,4,6-tetrachlorophenol becomes the substrate for subsequent reductive dechlorination.

The dechlorination of polychlorinated phenols typically proceeds via a stepwise removal of chlorine atoms. While specific studies on this compound are limited, research on analogous compounds such as 2,4-dichlorophenol and 2,4,6-trichlorophenol demonstrates that the position of the chlorine atoms influences the dechlorination sequence. researchgate.netnih.gov For 2,3,4,6-tetrachlorophenol, the dechlorination process would likely involve the formation of various trichlorophenol, dichlorophenol, and monochlorophenol isomers as intermediates, before eventual conversion to phenol (B47542). For instance, studies on 2,4-dichlorophenol in freshwater sediments have shown a sequential transformation to 4-chlorophenol (B41353) and then to phenol. nih.gov Similarly, the anaerobic degradation of 2,4,6-trichlorophenol has been observed to produce 2,4-dichlorophenol and 4-chlorophenol. researchgate.net

Table 1: Postulated Reductive Dechlorination Pathway of 2,3,4,6-Tetrachlorophenol

StepReactantIntermediate Product(s)Final Product of Dechlorination
12,3,4,6-TetrachlorophenolTrichlorophenol isomers
2Trichlorophenol isomersDichlorophenol isomers
3Dichlorophenol isomersMonochlorophenol isomers
4Monochlorophenol isomersPhenolPhenol

Environmental Persistence and Bioaccumulation Potential of Chlorinated Acetates

The environmental persistence of chlorinated acetates, including this compound, is significantly influenced by factors such as soil type, temperature, pH, and the presence of adapted microbial populations. oregonstate.edujuniperpublishers.com Generally, the persistence of chlorinated pesticides increases with the degree of chlorination. The ester linkage in this compound can be susceptible to hydrolysis, releasing the corresponding chlorophenol. The persistence of the parent compound is therefore related to both its own degradation rate and the rate of hydrolysis.

Studies on the persistence of related chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provide insights into the likely behavior of chlorinated phenyl acetates. The half-life of 2,4-D in soil can range from a few days to several weeks, with microbial degradation being the primary dissipation mechanism. juniperpublishers.com For more highly chlorinated and structurally similar compounds, persistence is expected to be greater. For example, the half-life of acetochlor, a chloroacetamide herbicide, in surface soils ranges from approximately 6 to 14 days, but can be significantly longer in subsurface soils with lower microbial activity. researchgate.net

Table 2: Environmental Persistence of Related Chlorinated Compounds

CompoundMatrixHalf-lifeReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Soil10 days (average) juniperpublishers.com
AcetochlorSurface Soil6.5 - 13.9 days researchgate.net
AcetochlorSubsurface Soil20.3 - 26.7 days researchgate.net
2,4-DichlorophenolAnaerobic SedimentRate-limiting step in degradation nih.gov

Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. For chlorinated organic compounds, the potential for bioaccumulation is often correlated with their lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Compounds with a high Kow are more likely to partition into fatty tissues and bioaccumulate.

Investigations into the Biological Activity and Molecular Mechanisms of 2,3,4,6 Tetrachlorophenyl Acetate

Research on Biocidal Properties

2,3,4,6-Tetrachlorophenyl acetate (B1210297) exhibits a range of biocidal activities, which are largely attributable to the presence of the chlorinated phenyl ring and the acetate group. These properties have led to its historical use as a pesticide and preservative.

Chlorinated phenols and their esters have been recognized for their fungicidal properties, particularly as wood preservatives. Brown-rot fungi, such as Gloeophyllum trabeum, are known for their ability to degrade wood cellulose (B213188), and compounds like tetrachlorophenols have been used to inhibit their growth.

The mechanism by which brown-rot fungi like Gloeophyllum trabeum degrade complex organic molecules, including xenobiotics, is believed to involve an extracellular Fenton-type reaction. nih.govplos.orgasm.orgusda.gov This process generates highly reactive hydroxyl radicals (•OH) that can non-specifically attack and break down complex polymers like cellulose and lignin, as well as pollutants. The fungus produces hydroquinones that reduce Fe(III) to Fe(II), which then reacts with hydrogen peroxide (H₂O₂), also produced by the fungus, to generate these hydroxyl radicals. nih.govplos.orgusda.gov It is plausible that 2,3,4,6-tetrachlorophenyl acetate is also susceptible to this degradative mechanism. The ester linkage may be initially hydrolyzed, releasing 2,3,4,6-tetrachlorophenol (B30399), which is then subjected to the oxidative attack by the hydroxyl radicals.

While direct studies on this compound's effect on Gloeophyllum trabeum are limited, research on related chlorophenols provides insight. For instance, the degradation of 2,4-dichlorophenol (B122985) and pentachlorophenol (B1679276) by Gloeophyllum striatum and G. trabeum has been demonstrated, with significant mineralization to CO₂. capes.gov.br This suggests that these fungi can break down chlorinated phenols, although this is a detoxification mechanism for the fungus rather than the fungicidal mechanism of the chemical. The fungicidal action itself is more likely related to the disruption of cellular processes within the fungus due to the toxicity of the chlorinated phenol (B47542).

Table 1: Degradation of Chlorophenols by Brown-Rot Fungi

Fungus SpeciesCompoundDegradation/MineralizationReference
Gloeophyllum striatum2,4-DichlorophenolUp to 54% ¹⁴CO₂ evolution capes.gov.br
Gloeophyllum trabeumPentachlorophenolUp to 27% ¹⁴CO₂ evolution capes.gov.br
Gloeophyllum striatum2,4-DichlorophenolProduction of 4-chlorocatechol (B124253) and 3,5-dichlorocatechol nih.gov

Chlorinated phenols and their derivatives are known to exhibit herbicidal properties. researchgate.net Studies on various plant species have demonstrated that these compounds can inhibit seed germination and root elongation. While specific data for this compound is scarce, research on other chlorophenols provides a strong indication of its likely phytotoxic effects.

For example, a study on the phytotoxicity of 2,4,6-trichlorophenol (B30397) (TCP) and phenol on six agricultural plant species revealed that TCP was more rigorous in reducing plant growth than phenol. researchgate.net The study determined the EC50 and EC30 values (the concentrations causing 50% and 30% effect, respectively) for seed germination and root elongation. Another study on 4-chlorophenol (B41353) and 2,4-dichlorophenol (2,4-DCP) showed that these compounds affected the germination and root growth of Phaseolus vulgaris (bean) and Zea mays (maize), with 2,4-DCP being the more toxic of the two. scirp.orgresearchgate.net

The phytotoxic effects of these compounds are likely due to their ability to disrupt various physiological processes in plants, including membrane integrity, nutrient uptake, and enzyme function. The lipophilic nature of chlorinated phenols allows them to penetrate cell membranes, leading to cellular damage.

Table 2: Phytotoxicity of Chlorophenols on Selected Plant Species

CompoundPlant SpeciesEffectMeasurementReference
2,4,6-TrichlorophenolAmaranthus mangostanusInhibition of root elongationEC50 researchgate.net
2,4,6-TrichlorophenolRaphanus sativusInhibition of root elongationEC50 researchgate.net
4-ChlorophenolPhaseolus vulgarisComplete inhibition of germination1.5 g·L⁻¹ scirp.org
2,4-DichlorophenolPhaseolus vulgarisDelayed germination and root growth1.0 g·L⁻¹ scirp.org
2,4-DichlorophenolZea maysDelayed germination and root growth>1.0 g·L⁻¹ scirp.org

The antimicrobial properties of this compound extend to bacteria. The general mechanism of action for chlorinated phenols against bacteria involves the disruption of cell membranes and the inhibition of essential enzymes. The lipophilic nature of the chlorinated phenyl group facilitates its partitioning into the lipid-rich bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This can result in the leakage of essential intracellular components and ultimately cell death.

Furthermore, the acetate moiety can be hydrolyzed to release acetic acid, which is known to have antimicrobial properties. Acetic acid can lower the intracellular pH of bacteria, and the acetate anion can accumulate within the cytoplasm, disrupting metabolic processes.

While a broad spectrum of antimicrobial activity is expected, the effectiveness can vary between different bacterial species. Gram-positive bacteria are often more susceptible to membrane-disrupting agents than Gram-negative bacteria due to the latter's protective outer membrane.

The mode of action can also involve the inhibition of specific enzymes. The phenolic group, once unmasked from the acetate ester, can denature proteins and inactivate enzymes by forming hydrogen bonds with amino acid residues in the active sites.

Structure-Activity Relationship Studies of this compound Derivatives

The biological activity of chlorinated phenyl acetates is intrinsically linked to their chemical structure. The number and position of the chlorine atoms on the phenyl ring, as well as the nature of the ester group, play a crucial role in determining the compound's efficacy as a biocide.

Generally, an increase in the number of chlorine substituents on the phenyl ring leads to increased lipophilicity. eurochlor.orgresearchgate.net This enhanced lipophilicity can lead to greater partitioning into biological membranes, which may increase the local concentration of the compound at its site of action and thereby enhance its biological activity. eurochlor.orgresearchgate.net However, this is not always a direct correlation, as steric hindrance and electronic effects also play a significant role.

The position of the chlorine atoms is also critical. For instance, in some classes of compounds, the presence of a chlorine atom at a specific position can significantly enhance activity, while its placement at another position may diminish or abolish it. nih.govrsc.orgnih.gov For this compound, the dense chlorination pattern contributes to its high lipophilicity and likely its persistence and broad-spectrum biocidal activity.

Modification of the acetate group would also be expected to alter the biological activity. For example, changing the length of the alkyl chain of the ester could affect the rate of hydrolysis and the lipophilicity of the molecule, thereby influencing its uptake and interaction with biological targets.

Interactions with Biological Targets and Cellular Processes

The toxicity of this compound is a result of its interaction with various biological targets and the subsequent disruption of normal cellular processes. As a chlorinated aromatic compound, it shares some mechanisms of toxicity with other compounds in this class, such as polychlorinated biphenyls (PCBs) and dioxins. nih.govnih.govwikipedia.org

A key molecular target for many halogenated aromatic hydrocarbons is the aryl hydrocarbon receptor (AhR). nih.govnih.gov Binding to this receptor can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes. While this is a detoxification pathway, it can also lead to the production of reactive metabolites and oxidative stress.

The uncoupling of oxidative phosphorylation is another potential mechanism of toxicity for chlorinated phenols. These compounds can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a depletion of cellular energy and can trigger apoptosis.

Furthermore, the generation of reactive oxygen species (ROS) is a common consequence of exposure to xenobiotics like chlorinated phenols. nih.gov ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to widespread cellular dysfunction and contributing to the compound's biocidal effects. The interaction with cellular membranes, as discussed in the antimicrobial section, is also a primary mechanism of toxicity across different types of organisms.

Toxicological Profiling and Risk Assessment Methodologies for 2,3,4,6 Tetrachlorophenyl Acetate

In Vitro Toxicological Assessments

In vitro studies are crucial for elucidating the potential toxicity of chemical compounds at the cellular and molecular levels.

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical substances. nih.gov It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in histidine or tryptophan synthesis, respectively, to detect mutations that restore the gene function, allowing the bacteria to grow on a nutrient-deficient medium. nih.govregulations.gov

Studies on the mutagenic activity of related chlorophenols have been conducted. For instance, 2,4,6-trichlorophenol (B30397) (a related compound) did not show mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102, both with and without metabolic activation using a rat liver S9 fraction. ptfarm.pl However, other studies on 2,4,6-trichlorophenol in V79 Chinese hamster cells showed that while it did not induce mutations at the hprt locus or structural chromosome aberrations, it did cause a dose-dependent increase in hyperdiploidy and micronuclei, suggesting it may cause chromosome malsegregation. nih.gov

A summary of Ames test results for a related compound, 2,3,5,6-Tetrachlorophenol, is available, though specific data points for 2,3,4,6-Tetrachlorophenyl acetate (B1210297) are not provided in the search results. nih.gov The evaluation criteria for a positive Ames test often include a concentration-response relationship and a significant increase in revertant colonies compared to the solvent control. researchgate.net

Table 1: Genotoxicity of 2,4,6-Trichlorophenol in V79 Chinese Hamster Cells

Endpoint Result Reference
HPRT locus mutation Negative nih.gov
Structural chromosome aberrations Negative nih.gov
Hyperdiploidy Dose-related increase nih.gov
Micronuclei Dose-related increase nih.gov

The cytotoxic mechanisms of chlorophenols often involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis. nih.gov For example, 2,4,6-trichlorophenol has been shown to cause morphological changes and reduce cell viability in mouse embryonic fibroblasts. nih.gov Its cytotoxicity is linked to the overproduction of reactive oxygen species (ROS), upregulation of the Nrf2/HMOX1 pathway, and triggering of ER stress. nih.gov Furthermore, it can alter the mitochondrial membrane potential and increase the rate of apoptosis. nih.gov

The toxicity of a chemical can manifest through various pathways, including reaction with target molecules or adverse influence on the biological environment, leading to cellular dysfunction. mhmedical.com Sustained elevation of intracellular calcium is a harmful event that can lead to depleted energy reserves, microfilament dysfunction, activation of hydrolytic enzymes, and generation of reactive oxygen and nitrogen species. mhmedical.com

Studies on pentachlorophenol (B1679276) (PCP) and its metabolites in human neuroblastoma SH-SY5Y cells have shown that these compounds induce cytotoxic effects in a time- and dose-dependent manner, leading to different modes of cell death, including apoptosis and necrosis. doi.org Mitochondrial dysfunction appears to be an early event in the cytotoxic process. doi.org

In Vivo Toxicological Research

In vivo studies in animal models provide critical information on the systemic effects of chemical exposure.

Hepatic Effects: Subchronic oral exposure to 2,3,4,6-tetrachlorophenol (B30399) in Sprague Dawley rats has been shown to cause significant liver toxicity. nih.govnih.gov Observed effects were dose- and time-dependent and included increased liver weight, centrilobular hepatocytic vacuolation, hepatocyte hypertrophy, and single-cell hepatocytic necrosis. nih.govnih.gov At higher doses and longer exposure durations, more severe effects such as bile duct hyperplasia and fibrosis were noted. nih.govnih.gov Serum alanine (B10760859) aminotransferase (ALT) concentrations were also increased, indicating liver damage. nih.govnih.gov

Table 2: Summary of Hepatic Effects of 2,3,4,6-Tetrachlorophenol in Rats

Finding Details Reference
Increased Liver Weight Dose- and time-related, statistically significant at ≥25 mg/kg/day. nih.govnih.gov
Histopathology Centrilobular hepatocytic vacuolation, hepatocyte hypertrophy, single cell hepatocytic necrosis. nih.govnih.gov
Severe Pathology Bile duct hyperplasia and centrilobular and/or periportal fibrosis at high doses after 13 weeks. nih.govnih.gov
Serum Chemistry Increased serum ALT concentrations. nih.govnih.gov

Renal Effects: Information specifically detailing the renal toxicity of 2,3,4,6-tetrachlorophenyl acetate or its parent phenol (B47542) is not extensively available in the provided search results. However, studies on other chlorinated compounds have demonstrated the potential for nephrotoxic effects. nih.govnih.gov For instance, treatments for childhood cancer with certain chemicals have been associated with abnormal glomerular filtration rates and electrolyte imbalances. nih.gov The study of 2,4,5-trichlorophenoxyacetate has shown effects on renal function in rats. nih.gov

While specific studies on the neurotoxicity and behavioral effects of this compound are lacking, related compounds have been shown to have neurological effects. doi.orgepa.gov Pentachlorophenol, for example, is lipophilic and can accumulate in the brain, posing a risk to neuronal cells. doi.org Neurotoxic effects are defined as structural or functional damage to the nervous system, which can be observed as histological changes, gross dysfunction, or performance deficits. epa.gov

There is a lack of specific data on the reproductive and developmental toxicity of this compound. Reproductive toxicity encompasses adverse effects on sexual function and fertility in adults, as well as on the development of offspring. schc.org Developmental toxicity studies in rats with purified or commercial-grade 2,3,4,6-tetrachlorophenol indicated that it was fetotoxic at certain doses, causing delayed ossification of skull bones, but it was not teratogenic. nih.gov

The National Toxicology Program (NTP) has developed protocols for assessing prenatal developmental toxicity, which typically involve exposing pregnant animals to a substance and evaluating the offspring for birth defects and other signs of toxicity. nih.gov

Comparative Toxicology of Chlorinated Phenol Acetates and Phenols

The toxicity of chlorinated phenols and their acetate derivatives is significantly influenced by the number and position of chlorine atoms on the phenol ring. Generally, the toxicological potency of chlorinated phenols increases with the degree of chlorination. This structure-activity relationship is a key determinant of their biological effects.

Chlorinated phenols exert their toxicity through various mechanisms, including the uncoupling of oxidative phosphorylation in mitochondria. nih.gov The substitution of the phenol ring with chlorine atoms can enhance this effect and increase the compound's persistence and potential for bioaccumulation in living organisms. nih.gov Studies on chlorophenols have revealed a general order of acute toxicity.

Table 1: Acute Oral Toxicity of Selected Chlorinated Phenols in Rats

Compound LD₅₀ (mg/kg)
Dichlorophenols ~2000
Trichlorophenols ~820
Tetrachlorophenols ~140
Pentachlorophenol (PCP) ~100

Source: Data adapted from toxicological evaluations. epa.gov

As the table indicates, the acute toxicity generally increases from di- to pentachlorophenol. Pentachlorophenol (PCP) and tetrachlorophenols are consistently reported as being the most acutely toxic compounds within this class. epa.gov For instance, 2,3,4,6-tetrachlorophenol is known to be a corrosive chemical that can cause severe irritation to the skin and eyes upon contact. nj.gov Inhalation can lead to irritation of the respiratory system, and it is suspected of causing damage to the liver and blood cells with high or repeated exposure. nj.gov Furthermore, there is limited evidence suggesting that 2,3,4,6-tetrachlorophenol may cause liver and lymph cancer in animals. nj.gov Similarly, 2,4,6-trichlorophenol is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, based on findings of lymphoma, leukemia, and liver cancer in animal studies. epa.gov

The acetylation of a chlorinated phenol, forming a compound like this compound, alters its chemical properties. While specific toxicological data for this compound is scarce, the toxicity is expected to be closely related to its parent compound, 2,3,4,6-tetrachlorophenol. In biological systems, acetate esters can undergo hydrolysis, releasing the parent phenol. Therefore, the toxicological profile of the acetate is largely dependent on the rate of this conversion and the subsequent toxicokinetics and toxicodynamics of the resulting tetrachlorophenol.

The persistence of these compounds in tissues also correlates with the degree of chlorination. Analyses of human tissues have detected tetrachlorophenol (TeCP) and pentachlorophenol (PCP) in adipose tissue and the liver, whereas trichlorophenol (TCP) was not detected. nih.gov This is attributed to the much shorter biological half-life of TCP compared to the more highly chlorinated phenols, leading to its faster elimination from the body. nih.gov

Methodologies for Environmental and Human Health Risk Assessment

The risk assessment of chemicals like this compound is a systematic process used by regulatory agencies to evaluate potential adverse effects on humans and the environment. tera.orgepa.gov The methodologies are generally divided into human health risk assessment and environmental risk assessment.

Human Health Risk Assessment

The framework for human health risk assessment was formally described by the U.S. National Research Council and typically involves four main steps. tera.org

Table 2: Four-Step Paradigm for Human Health Risk Assessment

Step Description
1. Hazard Identification This step evaluates scientific data to determine if exposure to a chemical can cause adverse health effects in humans. tera.org It considers the nature and strength of evidence from animal, human, and in vitro studies. For chlorinated phenols, this includes assessing effects like carcinogenicity, liver damage, and skin irritation. nj.govepa.gov
2. Dose-Response Assessment This step quantifies the relationship between the dose of the chemical and the incidence or severity of the health effect. tera.org For non-carcinogenic effects, a reference dose (RfD) or tolerable daily intake (TDI) is often derived, representing an exposure level that is likely to be without an appreciable risk of deleterious effects during a lifetime. For carcinogenic effects, a cancer slope factor (or unit risk) is calculated, which estimates the increase in cancer risk per unit of exposure. nih.gov
3. Exposure Assessment This step identifies and quantifies the human exposure to the chemical. It considers the sources, routes (inhalation, ingestion, dermal contact), magnitude, frequency, and duration of exposure. cdc.gov For a compound like this compound, this would involve evaluating potential exposure from its use, presence in contaminated media like soil or water, and breakdown from parent compounds.

| 4. Risk Characterization | In the final step, information from the previous three steps is integrated to estimate the probability and severity of adverse health effects in exposed populations. tera.org For non-carcinogenic risks, a Hazard Quotient (HQ) is often calculated by dividing the estimated exposure by the RfD. An HQ greater than 1 suggests a potential for adverse effects. nih.gov For carcinogenic risks, the Excess Cancer Risk (ECR) is calculated by multiplying the exposure by the cancer slope factor. nih.gov |

Environmental Risk Assessment

Environmental risk assessment (ERA) evaluates the likelihood of adverse ecological effects occurring as a result of exposure to one or more environmental stressors, which can include chemical substances. A common approach is the risk quotient method. researchgate.net

The core of this method is the comparison of the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). researchgate.netresearchgate.net

Predicted Environmental Concentration (PEC): This is the estimated concentration of a chemical in various environmental compartments (water, soil, air). It is calculated using models that consider the chemical's properties, emission rates, and fate and transport processes in the environment. researchgate.net

Predicted No-Effect Concentration (PNEC): This is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC₅₀, EC₅₀) from laboratory tests on representative organisms (like algae, invertebrates, and fish) and applying assessment factors (or safety factors) to account for uncertainties, such as interspecies variation and lab-to-field extrapolation. researchgate.net

The Risk Quotient (RQ) is then calculated as: RQ = PEC / PNEC

An RQ value of less than 1 generally indicates that the chemical is unlikely to pose a significant risk to the environment, while an RQ greater than 1 suggests a potential for adverse ecological effects, which may trigger a need for more in-depth assessment or risk management measures. researchgate.net More comprehensive frameworks, such as the Ecological Risk Classification of Inorganic Substances (ERC-I), may use multiple metrics for both hazard and exposure, with weighted considerations of different lines of evidence to classify risk. canada.ca

Metabolic Fate and Biotransformation Studies of 2,3,4,6 Tetrachlorophenyl Acetate in Organisms

Mammalian Metabolism and Excretion Pathways

Upon entering a mammalian system, 2,3,4,6-tetrachlorophenyl acetate (B1210297) is expected to be rapidly hydrolyzed to 2,3,4,6-tetrachlorophenol (B30399) by various esterases present in the body. The subsequent metabolism and excretion pathways are therefore primarily those of 2,3,4,6-tetrachlorophenol. Chlorophenols, as a class of compounds, are known to be readily absorbed and are primarily eliminated through the urine as both the original compound and its conjugated metabolites. researchgate.net They tend to accumulate most significantly in the liver and kidneys. nih.gov

Table 1: Identified Mammalian Metabolite of 2,3,4,6-Tetrachlorophenol

Precursor CompoundMetaboliteOrganismFinding
2,3,4,6-TetrachlorophenolTrichloro-p-hydroquinoneRatIdentified as a minor urinary metabolite. nih.gov

A primary pathway for the detoxification and elimination of phenolic compounds in mammals is through conjugation reactions. For chlorophenols, the main conjugation pathways are glucuronidation and sulfation. oaepublish.com These processes involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxyl group of the phenol (B47542), which increases the water solubility of the compound and facilitates its excretion in the urine. While specific studies on the conjugation of 2,3,4,6-tetrachlorophenyl acetate or its phenol metabolite are limited, it is well-established that chlorophenols, in general, are excreted as conjugated metabolites. researchgate.net

Microbial Metabolism and Biotransformation in Environmental Systems

In the environment, this compound is subject to microbial degradation. The primary target for microbial action would be the more persistent 2,3,4,6-tetrachlorophenol, formed after the initial hydrolysis of the acetate ester.

Microorganisms have demonstrated the ability to metabolize 2,3,4,6-tetrachlorophenol through various pathways. One significant transformation is the methylation of the hydroxyl group to form 2,3,4,6-tetrachloroanisole (B186961). nih.gov This conversion is a common microbial detoxification mechanism for chlorophenols. Additionally, the degradation of chlorophenols by some microorganisms can lead to the formation of hydroquinones. For instance, the degradation of 2,4,6-trichlorophenol (B30397) by Phanerochaete chrysosporium proceeds via the formation of 2,6-dichloro-1,4-benzoquinone, which is then reduced to 2,6-dichloro-1,4-dihydroxybenzene (a hydroquinone (B1673460) derivative). While not specific to the 2,3,4,6-isomer, this suggests a potential pathway for the formation of tetrachlorinated hydroquinones from 2,3,4,6-tetrachlorophenol in microbial systems. Some bacteria are capable of complete mineralization of 2,3,4,6-tetrachlorophenol, breaking it down to inorganic chloride, indicating the absence of intermediate methylation products in those specific degradation pathways. nih.gov

Table 2: Identified Microbial Metabolites and Transformation Products of 2,3,4,6-Tetrachlorophenol

Precursor CompoundMetabolite/ProductMicrobial Process
2,3,4,6-Tetrachlorophenol2,3,4,6-TetrachloroanisoleMethylation nih.gov
2,3,4,6-TetrachlorophenolInorganic ChlorideMineralization nih.gov

The methylation of 2,3,4,6-tetrachlorophenol to 2,3,4,6-tetrachloroanisole is a well-documented microbial transformation. nih.gov This process is catalyzed by O-methyltransferase enzymes found in various fungi and bacteria. Conversely, the reverse reaction, demethylation of chloroanisoles, can also occur, although it is less commonly reported for this specific isomer. These methylation and demethylation processes play a crucial role in the environmental fate and potential for bioaccumulation of these compounds.

Pharmacokinetics and Bioavailability in Biological Models

There is a notable lack of specific pharmacokinetic and bioavailability data for this compound in the scientific literature. However, based on the properties of other chlorophenols and their acetate esters, some general assumptions can be made.

Given its ester structure, it is probable that this compound would be readily absorbed following oral administration and would likely undergo rapid hydrolysis in the bloodstream and liver to form 2,3,4,6-tetrachlorophenol. The bioavailability would therefore be largely dependent on the absorption characteristics of the ester and the rate of its conversion to the active phenol. Studies on the parent compound, 2,3,4,6-tetrachlorophenol, indicate that it is distributed to various tissues, with the highest concentrations typically found in the liver. The elimination half-life of 2,3,4,6-tetrachlorophenol in rats has been reported to be within 48 hours, suggesting a relatively rapid clearance from the body. nih.gov

Advanced Research on Derivatives and Structural Analogs of 2,3,4,6 Tetrachlorophenyl Acetate

Synthesis and Characterization of Chlorinated Phenyl Acetate (B1210297) Isomers

The synthesis of chlorinated phenyl acetate isomers is most commonly achieved through the acetylation of the corresponding chlorophenols. This derivatization is a crucial step, often employed not only for creating new compounds but also to enhance the volatility and thermal stability of chlorophenols for analytical procedures like gas chromatography (GC). oup.com

The standard method involves reacting a chlorophenol with an acetylating agent, most frequently acetic anhydride (B1165640). oup.comnih.govuc.edu This reaction is typically performed in an alkaline medium to facilitate the formation of the more reactive phenolate (B1203915) ion. oup.com The optimal pH for the acetylation of various chlorophenols is generally found to be around 9. A pH lower than 8 is often insufficient to initiate the reaction, while a pH above 10 can lead to the hydrolysis of the acetic anhydride, reducing the yield of the desired phenyl acetate derivative. oup.com Various catalysts can be used to promote the reaction, including sulfamic acid, anhydrous nickel chloride, and lithium chloride. oup.com

Following synthesis, characterization is performed using modern analytical techniques. Gas chromatography coupled with an electron-capture detector (GC-ECD) or a mass spectrometer (GC-MS) is widely used for separation and identification. oup.comuc.edu These methods allow for the quantification of the synthesized isomers and the determination of reaction efficiency.

Research has focused on optimizing these derivatization and extraction procedures to achieve high recovery rates and low detection limits, which is essential for both synthesis and trace analysis.

Table 1: Acetylation-Based Synthesis of Chlorinated Phenyl Acetates for Analysis

Target Compound Group Derivatization Reagent Key Findings & Efficiency Source(s)
Chlorophenols (various isomers) Acetic Anhydride Relative recoveries ranged from 67.1% to 101.3%. Symmetrical compounds like 2,4,6-trichlorophenyl acetate and pentachlorophenyl acetate showed the highest recoveries. Method detection limits were 0.001–0.005 mg/L. oup.com
Five specific chlorophenols Acetic Anhydride Derivatization and extraction were completed simultaneously in 1 minute using an up-and-down shaker-assisted method. Relative recoveries from real water samples were between 90.3% and 117.3%. nih.gov
19 different chlorophenols Acetic Anhydride An improved method involving ultrasonic-assisted extraction and SPE cleanup yielded satisfactory recoveries of 92-105% with detection limits of 0.09-0.15 mg/kg in leather samples. uc.edu

Functionalization and Derivatization for Enhanced Properties (e.g., Ligand Synthesis)

Beyond simple acetylation, the functionalization of phenyl acetate and related phenolic structures is a key strategy for creating molecules with enhanced or entirely new properties. These derivatization reactions introduce specific functional groups to the core structure, tailoring it for applications such as ligand synthesis for catalysis or creating bioactive molecules.

A notable example is the synthesis of complex phosphane ligands. In one study, a p-phenylenediamine (B122844) core was reacted with excess phosphorus trichloride (B1173362) to produce p-C6H4[N(PCl2)2]2. jyu.fi This intermediate was then further functionalized by reacting it with alcohols like 2-(methoxy)phenol or methanol (B129727) to yield aminotetra(phosphonites). jyu.fi These multi-step syntheses demonstrate how a simple aromatic core can be built into a complex ligand capable of coordinating with metals. The resulting tetraphosphane ligands have been used to create chelate complexes with palladium and platinum, which were investigated for their catalytic activity in cross-coupling reactions. jyu.fi

In the biomedical field, derivatization is used to create potential therapeutic agents. For instance, a derivative of aspirin, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was synthesized by reacting 2-(chlorocarbonyl)phenyl acetate with 4'-aminoacetophenone. nih.gov This reaction creates an amide linkage, functionalizing the original phenyl acetate structure. This specific derivatization was designed to produce a compound with potential biological activity, which was subsequently confirmed through in vitro testing against a cancer cell line panel. nih.gov This approach highlights how the phenyl acetate scaffold can be modified to explore new pharmacologically active chemical spaces.

Structure-Property Relationships of Modified Analogs

The relationship between a molecule's chemical structure and its resulting properties is a fundamental concept in chemical and materials science. wikipedia.org For chlorinated phenyl acetates and their analogs, this structure-property relationship is heavily influenced by the number and position of chlorine atoms on the phenyl ring.

Chlorination significantly impacts the physicochemical properties of the molecule, such as hydrophobicity (water-hating nature), steric bulk, and electronic character. nih.govdrugdesign.org Generally, increasing the number of chlorine atoms on the benzene (B151609) ring leads to greater hydrophobicity, as described by higher logarithmic octanol/water partition coefficients (log P values). nih.gov This increased hydrophobicity can, in turn, influence biological activity. For example, in a series of chlorinated benzenes and anilines, greater cytotoxicity was observed with an increasing number of chlorine atoms. nih.gov

The position of the chlorine atoms is also critical. The introduction of a chlorine atom can create a more potent compound by establishing additional van der Waals or polar interactions with a biological target, such as a protein receptor. drugdesign.org Modeling studies have shown that placing a chlorine atom in an empty space within a protein's binding pocket can lead to favorable steric interactions, significantly increasing binding affinity. drugdesign.org

In materials science, these relationships are exploited to design high-performance materials. A study on nonfullerene acceptors for organic solar cells systematically investigated the effect of chlorine substitution on thiophene-substituted side chains. researchgate.net The precise placement of chlorine atoms was found to dictate the molecular arrangement and electron-hopping efficiency within the material.

Table 2: Impact of Chlorine Atom Position on Organic Solar Cell Performance

Acceptor Molecule Chlorine Position on Thiophene (B33073) Side Chain Key Structural Feature Power Conversion Efficiency (PCE)
BTIC-4Cl-T No chlorine - 10.86%
BTIC-4Cl-TCl-γ γ-position 3D network structure 14.35%
BTIC-4Cl-TCl-b β-position Quasi-3D network with efficient electron hopping 15.65%

Source: researchgate.net

This research demonstrates that moving a single chlorine atom from the γ-position to the β-position on the thiophene side chain reformed the molecular network, enhanced electron transport, and ultimately improved the solar cell's efficiency by over 1.3 percentage points. researchgate.net

Applications of Derivatives in Materials Science and Biomedical Research

The tailored properties of 2,3,4,6-tetrachlorophenyl acetate derivatives and their analogs have led to their application in diverse research areas, particularly in materials science and biomedicine.

In materials science, functionalized derivatives are used to create advanced materials like catalysts and organic electronics. As discussed previously, complex phosphane ligands derived from aromatic backbones form stable complexes with metals like palladium. jyu.fi These metal complexes can act as highly efficient catalysts for important chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. jyu.fi Furthermore, the precise chlorination of organic molecules, as seen in the development of acceptors for organic solar cells, is a key strategy for improving the performance and stability of next-generation photovoltaic devices. researchgate.net

In biomedical research, chlorinated compounds are of significant interest for drug discovery. nih.gov The inclusion of chlorine atoms in a molecule can enhance its therapeutic properties. drugdesign.org Derivatives of phenyl acetate have been synthesized and investigated for their potential as anti-cancer agents. For example, the synthesized derivative 2-[(4-acetylphenyl)carbamoyl]phenyl acetate showed considerable in vitro anti-proliferative activity. nih.gov The transformation of chlorophenols and their derivatives can sometimes lead to the formation of toxic intermediates, a subject of study in toxicology and public health research. nih.gov The study of structure-activity relationships, which relates a molecule's structure to its biological effects, is a cornerstone of medicinal chemistry, guiding the design of more effective and selective drugs. nih.gov

Emerging Research Directions and Future Challenges for 2,3,4,6 Tetrachlorophenyl Acetate

Development of Sustainable Synthesis Routes

The traditional synthesis of 2,3,4,6-Tetrachlorophenyl acetate (B1210297) often involves the acetylation of 2,3,4,6-tetrachlorophenol (B30399). oup.com This process typically utilizes reagents like acetic anhydride (B1165640). oup.comoup.com While effective, these methods can generate hazardous byproducts and may not align with the principles of green chemistry. mdpi.com

Future research is geared towards developing more sustainable and efficient synthesis pathways. This includes the exploration of catalyst-free and solvent-free reaction conditions, which have shown promise in the acetylation of other phenols and alcohols. mdpi.com The use of solid acid catalysts, such as silica (B1680970) sulfate (B86663), is another promising avenue, offering a rapid and efficient method for acetylation under milder conditions. researchgate.net Continuous-flow systems are also being investigated as a means to achieve highly selective, atom-economical, and environmentally benign syntheses, minimizing waste and improving safety. rsc.org

A key challenge lies in adapting these greener methodologies to the specific requirements of producing 2,3,4,6-Tetrachlorophenyl acetate, ensuring high yields and purity while minimizing environmental impact. The development of novel, metal-free processes is a significant goal in this area. rsc.org

Advanced Remediation Technologies for Environmental Contamination

The persistence of chlorinated phenols and their derivatives in the environment necessitates the development of effective remediation strategies. cambridge.org Bioremediation, which utilizes microorganisms to break down contaminants, is a particularly promising and environmentally friendly approach. nih.gov

Both aerobic and anaerobic microbial degradation pathways for chlorinated phenols have been identified. arizona.edu Under aerobic conditions, bacteria can utilize chlorinated phenols as a sole source of carbon and energy. arizona.edumicrobe.com Anaerobic degradation often involves reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. arizona.eduresearchgate.net Research has identified specific bacterial strains, such as those from the genera Mycobacterium and Sphingomonas, as being effective in degrading highly chlorinated phenols. arizona.eduresearchgate.net

Advanced oxidation processes (AOPs) represent another cutting-edge approach to remediation. researchgate.net Combining AOPs, such as pulse electric discharge, with bioremediation has shown synergistic effects, significantly increasing the degradation rate of chlorinated phenols. nih.gov Future challenges include optimizing these combined treatments for real-world contaminated sites and exploring the potential of other advanced technologies like nonthermal atmospheric-pressure plasma to enhance bioremediation. nih.gov The goal is to develop robust and cost-effective remediation systems for soil and groundwater contaminated with these persistent pollutants. cambridge.org

Integrative Omics Approaches in Toxicological and Metabolic Studies

To fully understand the biological effects of this compound, researchers are turning to integrative "omics" approaches. nih.gov Toxicogenomics, which combines toxicology with genomics, transcriptomics, proteomics, and metabolomics, allows for a comprehensive analysis of how this compound interacts with biological systems at a molecular level. nih.gov

These studies can identify specific genes, proteins, and metabolic pathways that are altered upon exposure. For instance, the activation of the aryl hydrocarbon receptor (AhR) is a known mechanism of toxicity for many planar aromatic hydrocarbons, leading to changes in gene expression, particularly those involved in xenobiotic metabolism. nih.gov

By integrating data from multiple omics platforms, researchers can build a more complete picture of the compound's mode of action and identify potential biomarkers of exposure and effect. nih.govnih.gov This approach can help to elucidate the mechanisms of toxicity and carcinogenicity. nih.gov A significant challenge is the analysis and interpretation of the large and complex datasets generated by these technologies to derive meaningful biological insights. medrxiv.org

Predictive Modeling for Environmental Fate and Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for assessing the potential risks of chemicals like this compound. niscpr.res.in QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. niscpr.res.inoup.com

These models can predict various properties, including toxicity, biodegradability, and binding affinity to receptors like the AhR. niscpr.res.innih.gov For chlorinated aromatic compounds, descriptors such as electronic properties (e.g., partial charges, molecular orbital energies) and hydrophobicity are often correlated with their biological effects. niscpr.res.inoup.comnih.gov

The development of robust and validated QSAR models is crucial for prioritizing chemicals for further testing and for regulatory decision-making. researchgate.net Future challenges include improving the accuracy and predictive power of these models, particularly for complex endpoints, and expanding their applicability to a wider range of chemical structures. nih.gov Machine learning algorithms are increasingly being used to develop more sophisticated predictive models for environmental fate and toxicity. nih.gov

Interdisciplinary Research for Comprehensive Understanding

Addressing the multifaceted challenges posed by this compound requires a concerted effort from researchers across various disciplines. The complexity of its environmental transport, biological degradation, and toxicological effects necessitates collaboration between chemists, biologists, toxicologists, environmental scientists, and computational modelers.

An interdisciplinary approach is essential for:

Developing and implementing sustainable chemical synthesis and management strategies.

Designing and optimizing effective remediation technologies for contaminated sites.

Integrating data from diverse experimental and computational platforms to build a holistic understanding of the compound's risks.

Informing evidence-based environmental policies and regulations.

By fostering collaboration and breaking down disciplinary silos, the scientific community can more effectively tackle the challenges associated with this compound and other persistent organic pollutants, ultimately safeguarding human health and the environment.

Q & A

Q. What validated analytical methods are recommended for quantifying 2,3,4,6-tetrachlorophenyl acetate in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry are preferred due to the compound’s chlorinated aromatic structure. Standard solutions in isooctane (10 µg/mL) are used for calibration, as described in analytical protocols for chlorophenol derivatives .
  • Key Parameters :
    • Column: DB-5MS or equivalent for GC-MS.
    • Detection: Electron capture detector (ECD) for enhanced sensitivity.
    • Sample Preparation: Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.

Q. How can researchers ensure the stability of this compound in laboratory standards?

  • Storage Conditions : Store standards at 0–6°C in amber vials to prevent photodegradation and thermal decomposition. Stability studies indicate degradation <2% over 6 months under these conditions .
  • Solvent Selection : Isooctane or methanol is recommended to minimize hydrolysis of the acetate group .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

  • Microcosm Studies : Simulate aquatic environments with controlled pH (6–8), temperature (20–25°C), and microbial activity. Monitor degradation products (e.g., 2,3,4,6-tetrachlorophenol) via GC-MS .
  • Key Metrics :
    • Half-life (t1/2): Measure under aerobic/anaerobic conditions.
    • Bioaccumulation: Use deuterated internal standards (e.g., 2,4,6-trichlorophenol-d2) for accurate quantification .

Q. How do conflicting toxicity data for this compound arise, and how should they be resolved?

  • Data Contradictions : Discrepancies often stem from impurities (e.g., dioxins in older studies) or differences in exposure models (e.g., acute vs. intermediate duration) .
  • Resolution Strategies :
    • Purity Verification : Use HPLC-purified standards (≥98% purity) to avoid confounding effects .
    • Model Selection : Prioritize studies with well-characterized contaminants and standardized endpoints (e.g., liver enzyme induction in rodents) .

Q. What mechanistic insights exist for the endocrine-disrupting effects of this compound?

  • In Vitro Assays : Use estrogen receptor (ER) and androgen receptor (AR) transactivation assays. IC50 values for ER binding are typically >100 µM, suggesting weak activity compared to other chlorophenols .
  • In Vivo Models : Zebrafish embryos (Danio rerio) exposed to 1–10 mg/L show delayed hatching and altered thyroid hormone levels, implicating disruption of deiodinase enzymes .

Q. How can researchers differentiate between abiotic and biotic degradation pathways for this compound?

  • Abiotic Pathways : Hydrolysis under alkaline conditions (pH >9) yields 2,3,4,6-tetrachlorophenol. Monitor via pH-controlled batch experiments .
  • Biotic Pathways : Use microbial consortia from contaminated soils. Degradation rates correlate with dehydrogenase activity, indicating microbial involvement .

Methodological Challenges and Solutions

Q. What are the limitations of current extraction techniques for this compound in complex matrices?

  • Matrix Effects : Humic acids in soil/water interfere with SPE recovery. Mitigate using matrix-matched calibration or enhanced clean-up steps (e.g., silica gel chromatography) .
  • Optimized Extraction : Microwave-assisted extraction (MAE) at 100°C for 15 minutes achieves >90% recovery from oak barrel samples .

Q. How should researchers address the lack of certified reference materials (CRMs) for this compound?

  • In-House Standards : Synthesize via acetylation of 2,3,4,6-tetrachlorophenol with acetic anhydride. Verify purity (>95%) via <sup>1</sup>H NMR and GC-MS .
  • Cross-Validation : Compare results with structurally similar CRMs (e.g., 2,4,6-trichlorophenol acetate) to assess method accuracy .

Future Research Directions

  • Degradation Pathways : Elucidate the role of cytochrome P450 enzymes in metabolic activation.
  • Ecotoxicology : Long-term field studies to assess bioaccumulation in aquatic food chains.
  • Analytical Advances : Develop isotope dilution mass spectrometry (IDMS) for ultra-trace quantification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.